molecular formula C14H19ClN2O2 B2759671 Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride CAS No. 1707602-66-1

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

Cat. No.: B2759671
CAS No.: 1707602-66-1
M. Wt: 282.77
InChI Key: UGNUGRINUGUQIZ-UHFFFAOYSA-N
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Description

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride (CAS: 1707602-66-1) is a spirocyclic carbamate derivative with a molecular formula of C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol . The compound features a 5-azaspiro[2.4]heptane core, a bicyclic structure that combines a five-membered azacycle with a two-membered spiro junction. The benzyl carbamate group is attached to the nitrogen atom of the azaspiro ring, while the hydrochloride salt enhances its stability and solubility for synthetic applications.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules targeting neurological and oncological pathways. Its spirocyclic architecture contributes to conformational rigidity, which is advantageous in drug design for improving target binding selectivity .

Properties

IUPAC Name

benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNUGRINUGUQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 5-azaspiro[2.4]heptane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride with structurally related azaspiro compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Primary Use
This compound 1707602-66-1 C₁₄H₁₉ClN₂O₂ 282.77 Benzyl carbamate, hydrochloride salt N/A† Pharmaceutical intermediate
tert-Butyl N-(5-azaspiro[2.4]heptan-1-yl)carbamate hydrochloride 1434142-28-5 C₁₁H₂₁ClN₂O₂ 248.75 tert-Butyl carbamate, hydrochloride salt ≥98% Protective group in peptide synthesis
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 1419101-25-9 C₁₅H₁₉NO₃ 261.3 Hydroxymethyl, benzyl ester 95% Precursor for functionalized derivatives
(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride 2247102-90-3 C₇H₁₄ClNO 163.64 Methanol substituent, hydrochloride salt N/A Building block for chiral amines

Key Observations :

  • Carbamate Substituents: The benzyl group in the target compound contrasts with the tert-butyl group in 1434142-28-5, which is bulkier and often used as a protective group in peptide synthesis. The tert-butyl analog’s lower molecular weight (248.75 vs.
  • Hydroxymethyl Modification : 1419101-25-9 introduces a hydroxymethyl group, enabling further functionalization (e.g., esterification or oxidation) compared to the parent carbamate .
  • Simpler Derivatives: 2247102-90-3 (methanol-substituted) has a significantly lower molecular weight (163.64) and serves as a versatile chiral building block .
Physicochemical and Pharmacological Comparisons
  • Solubility : Hydrochloride salts (e.g., 1707602-66-1 , 1434142-28-5 ) generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays.
Commercial Availability and Handling
  • The target compound is currently listed as out of stock but available for inquiry, with pricing accessible via vendor accounts .
  • tert-Butyl analogs (e.g., 1434142-28-5 ) are commercially available at 95–98% purity, reflecting their established role in synthetic workflows .

Biological Activity

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, with the CAS number 1707602-66-1, is a compound that belongs to the class of spirocyclic amines. Its unique structure incorporates both a spirocyclic framework and a benzyl group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN2O2, with a molecular weight of approximately 250.75 g/mol. The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its unique chemical reactivity and biological properties.

This compound has demonstrated significant biological activity, particularly as an inhibitor of Janus Kinase 1 (JAK1). The inhibition of JAK1 disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes such as immune response and cell proliferation. This mechanism positions the compound as a potential therapeutic agent for diseases associated with dysregulated JAK-STAT signaling, including certain cancers and autoimmune disorders .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in cancer cells through the modulation of key signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against specific bacterial strains, although further research is needed to fully elucidate its spectrum of antimicrobial efficacy .

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound in various experimental models:

Study Findings Cell Line/Model
Study ASignificant inhibition of JAK1 activity leading to reduced proliferation in cancer cellsA549 (lung cancer)
Study BInduction of apoptosis via modulation of apoptotic markersHeLa (cervical cancer)
Study CAntimicrobial activity against Gram-positive bacteriaStaphylococcus aureus

Comparative Analysis with Related Compounds

This compound shares structural similarities with other spirocyclic compounds but exhibits unique biological activities due to its specific functional groups:

Compound Name Structure Type Unique Features
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-aminesEnantiomerDifferent stereochemistry affecting biological activity
Tert-butyl 5-azaspiro[2.4]heptan-7-yloxycarbamateHydroxyl derivativeLacks benzyl group, altering activity profile

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